Cas no 175277-35-7 (N-(3,4-Dimethylphenyl)methylidenehydroxylamine)
N-(3,4-Dimethylphenyl)methylidenehydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dimethylbenzaldehyde oxime
- Benzaldehyde,3,4-dimethyl-, oxime
- N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
- 3,4-Dimethylbenzaldoxime
- Benzaldehyde, 3,4-dimethyl-, oxime (9CI)
- MFCD00173695
- SCHEMBL1937074
- AKOS009158590
- 175277-35-7
- (NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine
- EN300-200853
- N-(3,4-Dimethylphenyl)methylidenehydroxylamine
-
- MDL: MFCD00173695
- Inchi: 1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+
- InChI Key: FMMYWZFQQDNXGQ-UXBLZVDNSA-N
- SMILES: O/N=C/C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- Density: 1
- Boiling Point: 249.8°Cat760mmHg
- Flash Point: 141.8°C
- Refractive Index: 1.515
- PSA: 32.59000
- LogP: 2.11150
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
N-(3,4-Dimethylphenyl)methylidenehydroxylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(3,4-Dimethylphenyl)methylidenehydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D464703-5mg |
N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine |
175277-35-7 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D464703-10mg |
N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine |
175277-35-7 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D464703-50mg |
N-[(3,4-Dimethylphenyl)methylidene]hydroxylamine |
175277-35-7 | 50mg |
$ 210.00 | 2022-06-05 | ||
| abcr | AB243933-250mg |
3,4-Dimethylbenzaldehyde oxime; . |
175277-35-7 | 250mg |
€202.00 | 2025-04-20 | ||
| abcr | AB243933-1g |
3,4-Dimethylbenzaldehyde oxime; . |
175277-35-7 | 1g |
€436.00 | 2025-04-20 | ||
| A2B Chem LLC | AE99034-50mg |
3,4-Dimethylbenzaldehyde oxime |
175277-35-7 | 95% | 50mg |
$80.00 | 2024-04-20 | |
| A2B Chem LLC | AE99034-100mg |
3,4-Dimethylbenzaldehyde oxime |
175277-35-7 | 95% | 100mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AE99034-250mg |
3,4-Dimethylbenzaldehyde oxime |
175277-35-7 | 95% | 250mg |
$132.00 | 2024-04-20 | |
| A2B Chem LLC | AE99034-500mg |
3,4-Dimethylbenzaldehyde oxime |
175277-35-7 | 95% | 500mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AE99034-1g |
3,4-Dimethylbenzaldehyde oxime |
175277-35-7 | 95% | 1g |
$305.00 | 2024-04-20 |
N-(3,4-Dimethylphenyl)methylidenehydroxylamine Suppliers
N-(3,4-Dimethylphenyl)methylidenehydroxylamine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on N-(3,4-Dimethylphenyl)methylidenehydroxylamine
Professional Introduction to N-(3,4-Dimethylphenyl)methylidenehydroxylamine (CAS No. 175277-35-7)
N-(3,4-Dimethylphenyl)methylidenehydroxylamine (CAS No. 175277-35-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various biochemical applications. The presence of both aromatic and amine functional groups in its molecular framework contributes to its versatility, enabling it to interact with a wide range of biological targets.
The chemical structure of N-(3,4-Dimethylphenyl)methylidenehydroxylamine consists of a benzene ring substituted with two methyl groups at the 3 and 4 positions, connected to an imine group linked to a hydroxylamine moiety. This configuration imparts distinct electronic and steric properties to the molecule, which are critical for its potential role in drug discovery and development. The imine group, in particular, serves as a key pharmacophore, facilitating interactions with biological receptors and enzymes.
In recent years, there has been growing interest in exploring the pharmacological potential of N-(3,4-Dimethylphenyl)methylidenehydroxylamine. Research studies have highlighted its potential as an intermediate in the synthesis of more complex pharmaceutical compounds. The compound's ability to undergo various chemical transformations makes it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents. Additionally, its stability under different reaction conditions enhances its utility in synthetic protocols.
One of the most compelling aspects of N-(3,4-Dimethylphenyl)methylidenehydroxylamine is its demonstrated efficacy in preclinical studies. Investigations have shown that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, studies have indicated that it may possess anti-inflammatory properties by modulating the activity of key inflammatory pathways. Furthermore, its interaction with specific biological targets suggests potential applications in treating neurological disorders and metabolic diseases.
The synthesis of N-(3,4-Dimethylphenyl)methylidenehydroxylamine involves a series of well-defined chemical steps that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of 3,4-dimethylaniline, which is then subjected to formylation and subsequent condensation with hydroxylamine derivatives. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to characterize the compound throughout the synthesis process.
The pharmacokinetic profile of N-(3,4-Dimethylphenyl)methylidenehydroxylamine is another area of active research. Studies have begun to elucidate how this compound is metabolized within the body and how it interacts with biological systems over time. Understanding these processes is crucial for optimizing therapeutic dosages and minimizing potential side effects. Computational modeling techniques have been particularly useful in predicting the metabolic pathways and interactions of this compound.
In conclusion, N-(3,4-Dimethylphenyl)methylidenehydroxylamine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a synthetic intermediate and its potential therapeutic applications make it a subject of intense scientific investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in the development of novel treatments for various diseases.
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